2-[(Cyclohexyloxy)methyl]thiophenol
Description
2-[(Cyclohexyloxy)methyl]thiophenol (CAS: N/A, refer to for related compounds) is an aromatic thiol compound characterized by a benzene ring with a thiol (-SH) group and a cyclohexyloxy methyl (-OCH₂C₆H₁₁) substituent. This structural motif combines the reactivity of the thiol group with the steric and lipophilic effects of the cyclohexyl ether moiety.
Properties
IUPAC Name |
2-(cyclohexyloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJRJMTFXHMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring of the thiophenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
Cytokine Inhibition
One significant application of 2-[(Cyclohexyloxy)methyl]thiophenol is its potential as a cytokine inhibitor. Cytokines are critical mediators in various inflammatory and autoimmune diseases. Compounds similar to this compound have been shown to inhibit cytokine release, which can be beneficial in treating conditions such as rheumatoid arthritis, multiple sclerosis, and other inflammatory disorders . This compound may interact with specific cytokine pathways, potentially leading to new therapeutic strategies.
Synthesis of Functionalized Compounds
This compound can serve as a versatile intermediate in organic synthesis. Its thiophenol group allows for nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For instance, reactions involving thiophenols often lead to the formation of sulfonyl derivatives and other functionalized products through oxidation processes .
Cyclic Compound Formation
The cyclohexyloxy moiety in this compound may facilitate the formation of cyclic compounds via intramolecular reactions. Such compounds are valuable in the development of pharmaceuticals and agrochemicals due to their unique properties and biological activities .
Polymer Chemistry
In materials science, thiophenol derivatives are being explored for their role in polymer chemistry. The ability of this compound to undergo polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. These materials could have applications in coatings, adhesives, and other industrial products.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can participate in redox reactions, while the cyclohexyloxy methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-[(Cyclohexyloxy)methyl]thiophenol and related compounds:
Key Observations:
- Lipophilicity: The cyclohexyloxy methyl group in the target compound increases logP compared to simpler thiophenols (e.g., thiophenol: logP ~2.1 vs. target ~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Enzymatic Interactions: Thiophenol and thiosalicylic acid exhibit nanomolar-range Km values for TPMT, indicating high enzyme affinity. The bulky cyclohexyl group in the target compound may sterically hinder TPMT binding, though this requires experimental validation .
- Substituent Effects: Fluorinated analogs (e.g., 2-(2',5'-Difluorobenzyloxy)thiophenol) prioritize electronic effects (e.g., increased stability), whereas the cyclohexyl group emphasizes steric bulk and lipophilicity .
Biological Activity
2-[(Cyclohexyloxy)methyl]thiophenol is a thiophenol derivative characterized by the presence of a cyclohexyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
This compound has the molecular formula C12H16OS, indicating a structure that includes a thiophene ring and a cyclohexyl ether moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Thiol Reactivity: The thiophenol group can undergo nucleophilic reactions, making it reactive towards electrophilic targets in biological systems.
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.
- Membrane Permeability: The lipophilicity of the compound enhances its ability to cross cellular membranes, facilitating its interaction with intracellular targets.
Antimicrobial Activity
Recent studies have shown that thiophenol derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.56 to 12.5 µg/mL, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| Similar Thiophenols | 1.56 - 12.5 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of thiophenol derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468). The mechanism involves the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | TBD | This compound |
| MDA-MB-468 | TBD | Similar Thiophenols |
Study on Antimicrobial Activity
In a study examining the antimicrobial effectiveness of thiophenol derivatives, researchers found that this compound exhibited comparable reactivity with glutathione (GSH) and N-acetylcysteine (NAC), suggesting its potential utility in targeting oxidative stress pathways in microbial cells .
Study on Anticancer Activity
Another investigation focused on the antiproliferative effects of thiophenol derivatives on breast cancer cell lines. Compounds were tested using the NCI-60 panel, revealing significant inhibition rates against MCF-7 and MDA-MB-468 cells. Molecular docking studies indicated that these compounds bind effectively to topoisomerase I, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
